molecular formula C24H23N3O3 B1147892 6-AminoTAMRA CAS No. 80724-18-1

6-AminoTAMRA

Cat. No.: B1147892
CAS No.: 80724-18-1
M. Wt: 401.46
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Description

6-AminoTAMRA (6-TAMRA-amine) is a fluorescent dye derived from the tetramethylrhodamine (TAMRA) scaffold, featuring an amine (-NH₂) group at the 6-position of the rhodamine core. This modification enables covalent conjugation with carboxylated biomolecules (e.g., proteins, nucleic acids) via carbodiimide crosslinking (e.g., EDC chemistry), making it a versatile tool in fluorescence microscopy, flow cytometry, and molecular tracking . Key properties include:

  • Fluorescence: Excitation/emission maxima at ~550 nm and ~580 nm, respectively, with high quantum yield (~0.7) and photostability .
  • Solubility: Compatible with organic solvents (DMSO, DMF) and aqueous buffers under optimized conditions .
  • Applications: Labeling peptides, antibodies, and oligonucleotides; FRET-based assays; live-cell imaging .

Properties

CAS No.

80724-18-1

Molecular Formula

C24H23N3O3

Molecular Weight

401.46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AminoTAMRA involves the introduction of an amino group into the tetramethylrhodamine structure. This can be achieved through various synthetic routes, including:

    Nitration and Reduction: The nitration of tetramethylrhodamine followed by reduction to introduce the amino group.

    Amination: Direct amination of tetramethylrhodamine using suitable amination reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

6-AminoTAMRA undergoes various chemical reactions, including:

    Oxidation: The aromatic amine group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-AminoTAMRA has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent dye in various chemical assays and reactions.

    Biology: Employed in biological labeling and imaging due to its fluorescent properties.

    Medicine: Utilized in diagnostic assays and as a marker in medical research.

    Industry: Applied in the development of novel polymers and materials.

Mechanism of Action

The mechanism of action of 6-AminoTAMRA involves its interaction with specific molecular targets. The aromatic amine group allows it to bind to various substrates, facilitating its use in labeling and imaging. The fluorescence properties of this compound are due to the excitation of electrons in the aromatic ring, leading to emission at a specific wavelength .

Comparison with Similar Compounds

5-TAMRA vs. 6-TAMRA (Carboxy Derivatives)

Property 5-TAMRA (5-Carboxytetramethylrhodamine) 6-TAMRA (6-Carboxytetramethylrhodamine) 6-AminoTAMRA (6-TAMRA-amine)
Substituent Position Carboxyl (-COOH) at 5-position Carboxyl (-COOH) at 6-position Amine (-NH₂) at 6-position
Isomeric Purity Mixed isomers (5/6-carboxy) Single isomer (purified 6-carboxy) Single isomer (6-amino)
Reactive Group Carboxyl (activates with NHS esters) Carboxyl (activates with NHS esters) Amine (reacts with carboxyls)
Key Applications Nucleic acid labeling, immunochemistry Nucleic acid labeling (higher reproducibility) Protein/peptide labeling, FRET probes
Advantages Lower cost Improved consistency in biological assays Enables amine-specific conjugation
Limitations Batch variability due to isomer mix Higher cost Requires pH optimization for coupling

Key Findings :

  • 6-TAMRA (carboxy) is preferred over 5-TAMRA for applications requiring reproducibility, such as qPCR probes, due to its single-isomer purity .
  • This compound is distinct in enabling amine-reactive bioconjugation, unlike carboxy variants that require activation .

5(6)-TAMRA (Mixed Isomers)

This commercially available mixture of 5- and 6-carboxy isomers is cost-effective but unsuitable for applications requiring positional specificity. For example, in Förster resonance energy transfer (FRET) systems, isomer heterogeneity can alter fluorescence resonance efficiency . In contrast, this compound’s single-isomer design ensures consistent performance in quantitative assays .

6-TAMRA Azide

6-TAMRA azide (6-TAMRA-N₃) is optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Unlike this compound, it targets alkyne-modified biomolecules, expanding utility in metabolic labeling and bioorthogonal tagging . However, its fluorescence profile is identical to TAMRA derivatives, enabling compatibility with standard TRITC filter sets .

TAMRA Maleimide Derivatives

TAMRA maleimide (e.g., 6-TAMRA-mal) reacts with thiol (-SH) groups on cysteine residues, offering a complementary conjugation strategy to this compound’s amine targeting. While both share similar fluorescence properties, maleimide derivatives are prone to hydrolysis in aqueous buffers, necessitating fresh preparation .

Research Implications

  • This compound is superior for amine-reactive conjugation in complex biological systems, such as tracking intracellular peptide delivery .
  • 6-TAMRA (carboxy) remains the gold standard for nucleic acid labeling due to its positional homogeneity .
  • Structural nuances (e.g., 5- vs. 6-position) critically impact fluorescence quenching, steric interference, and binding kinetics in biomolecular conjugates .

Biological Activity

6-AminoTAMRA (6-Aminotetramethylrhodamine) is a fluorescent dye that has garnered attention in biological research due to its versatile applications in molecular biology, particularly in the fields of imaging and labeling. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

This compound is derived from tetramethylrhodamine, a rhodamine dye known for its strong fluorescence. The amino group enhances its solubility and reactivity, making it suitable for conjugation with biomolecules such as proteins and nucleic acids. The general structure can be represented as follows:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3

This compound exhibits fluorescence properties that are crucial for its application in various assays, including fluorescence microscopy and flow cytometry. The mechanism of action primarily involves the excitation of the dye by specific wavelengths of light, leading to the emission of light at longer wavelengths, which can be detected and quantified.

Biological Applications

1. Cellular Imaging:
this compound is extensively used in cellular imaging due to its bright fluorescence and low background noise. It allows researchers to visualize cellular processes in real-time, aiding in the study of cell dynamics and interactions.

2. Protein Labeling:
The dye is often conjugated to antibodies or proteins for tracking purposes. This application is particularly useful in immunofluorescence assays where spatial localization of proteins within cells is necessary.

3. Nucleic Acid Probes:
In molecular biology, this compound is utilized as a fluorescent probe for DNA and RNA detection. It can be incorporated into oligonucleotides, enabling the visualization of nucleic acid hybridization events.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Fluorescence Quantum Yield: Research indicates that this compound exhibits high fluorescence quantum yields when conjugated to oligonucleotides, making it an effective probe for nucleic acid detection .
  • Cell Viability Assays: In assays assessing cell viability, this compound has been shown to provide reliable results when used alongside other dyes, demonstrating its compatibility with various experimental setups.

Case Studies

Case Study 1: Fluorescent Labeling in Cancer Research
A study involving the application of this compound in cancer cell lines demonstrated its efficacy in tracking cellular uptake and localization of therapeutic agents. The results indicated that cells treated with this compound-conjugated drugs exhibited enhanced fluorescence intensity, correlating with increased drug accumulation within the cells.

Case Study 2: Detection of RNA Hybridization
In another investigation focused on RNA detection, researchers used this compound-labeled probes to monitor hybridization events in live cells. The findings revealed that the dye allowed for real-time observation of RNA dynamics, providing insights into gene expression regulation.

Summary Table of Biological Activities

Activity Description Reference
Cellular ImagingEnables visualization of live cell processes
Protein LabelingConjugation with antibodies for tracking protein location
Nucleic Acid DetectionHigh quantum yield for DNA/RNA hybridization assays

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